molecular formula C15H17Cl2NO B1490719 (3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride CAS No. 1423028-97-0

(3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride

Cat. No. B1490719
CAS RN: 1423028-97-0
M. Wt: 298.2 g/mol
InChI Key: LISIDUQLUBCGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1423028-97-0 . It has a molecular weight of 298.21 . The IUPAC name for this compound is “(3-chlorophenyl) (4-ethoxyphenyl)methanamine hydrochloride” and its Inchi Code is 1S/C15H16ClNO.ClH/c1-2-18-14-8-6-11 (7-9-14)15 (17)12-4-3-5-13 (16)10-12;/h3-10,15H,2,17H2,1H3;1H .


Molecular Structure Analysis

The Inchi Code for “this compound” provides information about its molecular structure. The code is 1S/C15H16ClNO.ClH/c1-2-18-14-8-6-11 (7-9-14)15 (17)12-4-3-5-13 (16)10-12;/h3-10,15H,2,17H2,1H3;1H . This indicates that the compound consists of a 3-chlorophenyl group, a 4-ethoxyphenyl group, and a methanamine group, along with a hydrochloride group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 298.21 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Metabolite Identification

In scientific research, (3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride and its derivatives have been a point of focus in studies related to metabolite identification and pharmacokinetics. For instance, Goenechea et al. (1987) investigated chlorphenoxamine metabolites in human urine post-administration, identifying a series of compounds, including chlorphenoxamine and its N-demethylated and N-oxide forms, among others. Notably, several of these compounds were found to be excreted as conjugates, highlighting their significance in the metabolism and pharmacokinetic studies of related compounds Goenechea et al., 1987.

Biogenic Amine Metabolites Studies

Furthermore, the compound's structural similarity or relation to chlorophenyl derivatives has led to its inclusion in studies examining biogenic amine metabolites. For example, Saran et al. (1978) measured 3-Methoxy-4-hydroxyphenylglycol in the cerebrospinal fluid of individuals with hypertension, revealing a significant correlation between its concentration and hypertension severity. This indicates the compound's relevance in studies related to cardiovascular health and neurotransmitter metabolism Saran et al., 1978.

Environmental Exposure and Toxicology

Moreover, the compound and its analogs have been used to investigate environmental exposure and toxicology. For instance, Fujii et al. (2014) explored human exposure to phenolic and methoxylated organohalogen contaminants, highlighting the differential partitioning between breast milk and serum. This research provides insights into human exposure and the potential health effects of environmental contaminants Fujii et al., 2014.

properties

IUPAC Name

(3-chlorophenyl)-(4-ethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO.ClH/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12;/h3-10,15H,2,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISIDUQLUBCGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride
Reactant of Route 4
(3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride
Reactant of Route 5
(3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.